molecular formula C21H23N5O4 B14991268 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14991268
M. Wt: 409.4 g/mol
InChI Key: MBRDFJPTSLUPIK-AATRIKPKSA-N
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Description

5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features an imidazole ring, an oxazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole intermediates, followed by their coupling with the trimethoxyphenyl group under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The imidazole and oxazole rings can interact with enzymes and receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H23N5O4/c1-27-17-11-15(12-18(28-2)20(17)29-3)5-6-19-25-16(13-22)21(30-19)24-7-4-9-26-10-8-23-14-26/h5-6,8,10-12,14,24H,4,7,9H2,1-3H3/b6-5+

InChI Key

MBRDFJPTSLUPIK-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=C(O2)NCCCN3C=CN=C3)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=C(O2)NCCCN3C=CN=C3)C#N

Origin of Product

United States

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